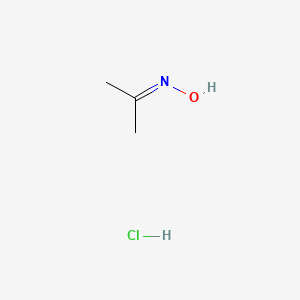

Acetone oxime hydrochloride

Description

Contextual Significance in Modern Organic Synthesis and Industrial Chemistry

Acetone (B3395972) oxime, derived from its hydrochloride salt, is a versatile and valuable compound in both laboratory-scale organic synthesis and industrial applications. chemicalbook.com In organic synthesis, it serves as a key intermediate for creating a variety of more complex molecules. chemicalbook.com Its utility extends to the production of pharmaceuticals and agrochemicals such as pesticides, herbicides, and fungicides. chemicalbook.com

Industrially, acetone oxime is recognized as an excellent corrosion inhibitor and deoxidant, offering lower toxicity and greater stability compared to traditional agents like hydrazine (B178648). chemicalbook.comwikipedia.org It is particularly effective as an oxygen scavenger in industrial boiler feed water. chemicalbook.com The compound also finds use as an anti-scorching agent in the rubber industry. chemicalbook.com Furthermore, it can be used in the determination of certain metals, like cobalt. wikipedia.orgchemicalbook.com

Historical Development of Oxime Chemistry and the Discovery of Acetone Oxime

The field of oxime chemistry dates back to the 19th century, with the term "oxime" being a combination of "oxygen" and "imine". Oximes are a class of organic compounds with the general formula RR'C=NOH, formed by the reaction of hydroxylamine (B1172632) with aldehydes or ketones. byjus.com This discovery was a significant advancement in structural organic chemistry, providing a basis for biochemistry and the identification of carbonyl compounds. byjus.com

Acetone oxime, also known as acetoxime, was first prepared and named in 1882 by the German chemist Victor Meyer and his Swiss student Alois Janny. chemicalbook.comwikipedia.org Their synthesis involved the condensation of acetone with hydroxylamine, a reaction that is typically carried out in the presence of an acid like HCl, thus proceeding through the formation of the hydrochloride salt of the oxime. wikipedia.org

The Role of Acetone Oxime Hydrochloride as a Precursor in Synthetic Pathways

The primary role of this compound is as a direct precursor in the synthesis of acetone oxime. The most common laboratory and industrial synthesis of acetone oxime involves the reaction of acetone with hydroxylamine hydrochloride. chemicalbook.comchemicalbook.com In this reaction, hydroxylamine hydrochloride is dissolved in water, and then acetone is added. prepchem.comorgsyn.org

The reaction mixture is often neutralized with a base, such as sodium hydroxide (B78521), to a pH of 7-8 to facilitate the formation and isolation of the final acetone oxime product. chemicalbook.com Before this neutralization step, the acetone oxime exists in the acidic solution as its hydrochloride salt. This makes this compound a critical, albeit often transient, intermediate in the production of the widely used free oxime. The crude product, once filtered, can be purified for various applications. prepchem.com While this compound itself is not the typical end product for most applications, its formation is a key step in the synthetic pathway.

Data Tables

Table 1: Properties of Acetone Oxime

| Property | Value |

| Molecular Formula | C₃H₇NO |

| Molar Mass | 73.09 g/mol sigmaaldrich.com |

| Appearance | White crystalline solid chemicalbook.comwikipedia.org |

| Melting Point | 60-63 °C sigmaaldrich.com |

| Boiling Point | 135 °C sigmaaldrich.com |

| Solubility in Water | 330 g/L (20 °C) wikipedia.org |

| Density | 0.901 g/mL at 25 °C sigmaaldrich.com |

Table 2: Synthesis of Acetone Oxime from Acetone and Hydroxylamine Hydrochloride

| Reactant | Role |

| Acetone | Carbonyl source |

| Hydroxylamine Hydrochloride | Source of the hydroxylamine group |

| Sodium Hydroxide (or other base) | Neutralizing agent to form the free oxime from its hydrochloride salt |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H8ClNO |

|---|---|

Molecular Weight |

109.55 g/mol |

IUPAC Name |

N-propan-2-ylidenehydroxylamine;hydrochloride |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(2)4-5;/h5H,1-2H3;1H |

InChI Key |

PCIMCVNPQYIWGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Condensation Reactions for Acetone (B3395972) Oxime Formation

The classical synthesis of acetone oxime involves the reaction of acetone with hydroxylamine (B1172632), typically derived from hydroxylamine hydrochloride, in the presence of a base. chemicalbook.combyjus.com This reaction is a cornerstone of oxime chemistry, and extensive research has been dedicated to refining its execution.

The formation of acetone oxime is highly sensitive to reaction conditions, with pH, temperature, solvent, and catalysts playing crucial roles in yield and reaction rate.

pH Influence: The reaction is markedly pH-dependent. arpgweb.comresearchgate.net Optimal yields are often achieved in basic conditions, with a pH of approximately 10 being cited as ideal for maximizing oxime formation. The reaction proceeds through a carbinolamine intermediate; at pH 8.5, this intermediate can be observed, whereas at pH 10, the formation of the oxime is almost instantaneous. researchgate.net In acidic conditions (pH ~2.5), the protonated form of the oxime develops more gradually. researchgate.net Some optimization studies have proposed a pH range of 7-8 for efficient conversion. acs.org Typically, a base such as sodium hydroxide (B78521) or pyridine (B92270) is added to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride and to catalyze the reaction. chemicalbook.comarpgweb.com

Temperature: The reaction temperature is a critical parameter, with a general range of 60 to 120°C being employed in classical, solvent-based syntheses. arpgweb.com However, effective oximation can also be achieved at room temperature, particularly with solvent-free grinding methods. lam.edu.ly Low-temperature studies, for instance at 5°C, have been instrumental in isolating and studying reaction intermediates. researchgate.net

Solvent Systems: Polar solvents are commonly used to facilitate the reaction. Ethanol (B145695) and methanol (B129727) are frequently employed, providing a suitable medium for the reactants. byjus.comarpgweb.comacs.org Water is also a viable and environmentally benign solvent. researchgate.netijprajournal.com Acetone oxime itself is soluble in a range of organic solvents including ether and chloroform. wikipedia.org The choice of solvent can influence reaction kinetics and the ease of product isolation.

Specific Catalysts: While traditional methods rely on bases like sodium hydroxide, research has expanded to include a variety of catalysts to improve efficiency and green credentials. Aniline (B41778) and its derivatives are effective nucleophilic catalysts, particularly for promoting the reaction at neutral pH. researchgate.netdiva-portal.org Heterogeneous catalysts such as zinc oxide (ZnO), basic alumina, and titania have also been explored. nih.gov

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| pH | ~10 (Basic) | Maximizes oxime formation; rapid reaction. | researchgate.net |

| 7-8 (Neutral) | Proposed as optimal in some studies for good conversion. | acs.org | |

| ~2.5 (Acidic) | Gradual formation of the protonated oxime. | researchgate.net | |

| Temperature | 60-120°C | Typical range for classical, solvent-based methods. | arpgweb.com |

| Room Temperature | Effective for solvent-free grinding methods. | lam.edu.ly | |

| Solvent | Polar (Ethanol, Methanol, Water) | Commonly used to dissolve reactants and facilitate reaction. | arpgweb.comacs.orgijprajournal.com |

| Solvent-Free | Green chemistry approach, often using grinding. | lam.edu.lynih.gov | |

| Catalyst | Bases (NaOH, Pyridine) | Traditional catalysts to neutralize HCl and promote reaction. | chemicalbook.comarpgweb.com |

| Aniline, Bi₂O₃, ZnO | Modern catalysts for improved efficiency and greener synthesis. | researchgate.netnih.gov |

Understanding the kinetics and thermodynamics of oximation is essential for process optimization. The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of acetone, forming a tetrahedral carbinolamine intermediate. researchgate.net The subsequent dehydration of this intermediate yields the oxime.

Kinetics: The rate of reaction is highly dependent on pH. At neutral pH, the rate-limiting step is the acid-catalyzed dehydration of the carbinolamine intermediate. acs.org In more acidic solutions, the rate-limiting step can shift to the initial attack of the free hydroxylamine on the protonated carbonyl group, as the concentration of the more nucleophilic free hydroxylamine decreases. acs.org The use of catalysts like aniline accelerates the reaction by facilitating the dehydration step. researchgate.netdiva-portal.org

Thermodynamics: The formation of acetone oxime results in a mixture of E/Z isomers. Molecular mechanics calculations have shown that the E-isomer is thermodynamically more stable, possessing a lower total energy than the Z-isomer, and is therefore the favored product. lam.edu.lyresearchgate.net The reaction also involves a tautomeric equilibrium between the keto and oxime forms. chemicalbook.com

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for acetone oxime synthesis, primarily by reducing or eliminating the use of hazardous organic solvents and developing recyclable catalysts. ijprajournal.comiciset.in

A prominent green approach is the use of solvent-free synthesis, often employing grindstone chemistry. nih.govresearchgate.net This technique involves simply grinding the reactants—acetone, hydroxylamine hydrochloride, and a catalyst—together in a mortar and pestle at room temperature. lam.edu.lynih.gov This method is not only environmentally benign but also rapid and highly efficient, with some procedures reporting near-quantitative yields (85–100%) in very short reaction times. lam.edu.lynih.gov It eliminates the need for heating and toxic organic solvents, minimizing waste and energy consumption. researchgate.net

The development of novel catalysts is central to green oximation strategies.

Bismuth(III) Oxide (Bi₂O₃): Bi₂O₃ has emerged as a highly effective catalyst for solvent-free oximation. nih.govresearchgate.net Bismuth compounds are generally inexpensive, non-toxic, and stable, making them ideal for green applications. nih.gov In grindstone synthesis, Bi₂O₃ catalyzes the reaction efficiently, providing excellent yields of oximes from a broad spectrum of aldehydes and ketones. nih.govresearchgate.net

Ionic Liquids (ILs): Ionic liquids are being explored as alternative reaction media and catalysts. acs.org These compounds are salts that are liquid at low temperatures and possess properties such as low volatility, high thermal stability, and designable acidity. nih.gov They can serve as recyclable catalytic systems for various reactions, including oximation and the related Beckmann rearrangement. nih.govacs.org For instance, mesoporous acidic polymeric ionic liquids have demonstrated excellent catalytic performance in the hydrolysis of various ketoximes, including acetone oxime, with conversions exceeding 80%. nih.gov

Exploration of Green Chemistry Approaches in Acetone Oxime Synthesis

Ammoximation Processes for Industrial-Scale Acetone Oxime Production

For large-scale industrial production, the direct ammoximation of acetone is a preferred route. This process represents a significant advancement over classical methods, offering high efficiency and selectivity in a continuous process.

The ammoximation of acetone involves the reaction of acetone with ammonia (B1221849) and hydrogen peroxide over a specific catalyst, most notably titanium silicalite-1 (TS-1). chemicalbook.comresearchgate.net This method is a hallmark of green industrial chemistry, as its primary byproduct is water.

Reaction and Efficiency: The TS-1 catalyzed process is exceptionally efficient, achieving acetone conversion rates as high as 99% with selectivities towards acetone oxime reaching 94-98%. researchgate.netacs.org The main byproducts include small amounts of hydrazone and imine. researchgate.net The reaction performance is influenced by several operational parameters, including temperature, catalyst concentration, and the molar ratios of the reactants (NH₃/acetone and H₂O₂/acetone). researchgate.netacs.org

Process Technology: To overcome challenges related to catalyst separation and to enable continuous operation, specialized reactor designs have been developed. A tubular membrane reactor, for example, allows for the in situ separation of the solid TS-1 catalyst from the reaction mixture. acs.org This setup has proven to maintain a stable, long-term production of acetone oxime, with studies demonstrating sustained acetone conversion of over 94.5% and oxime selectivity of approximately 98% during a 30-hour continuous run. acs.org This technology is more productive than batch reactors and offers greater stability than other membrane reactor configurations. acs.org A significant challenge in the industrial process is the cost and instability of hydrogen peroxide, which has prompted research into catalytic systems capable of in situ H₂O₂ generation. acs.org

| Parameter | Details | Reference |

|---|---|---|

| Process | Ammoximation of acetone with ammonia and hydrogen peroxide. | chemicalbook.com |

| Catalyst | Titanium Silicalite-1 (TS-1). | researchgate.net |

| Acetone Conversion | Up to 99%. | researchgate.net |

| Acetone Oxime Selectivity | 94-98%. | researchgate.netacs.org |

| Reactor Technology | Tubular membrane reactors for continuous production and catalyst separation. | acs.org |

Advanced Catalytic Systems in Ammoximation (e.g., Titanium Silicalite-1 (TS-1), Zn/Cu Nanosheet Catalysts)

The ammoximation of acetone, a key process for the synthesis of acetone oxime, has been revolutionized by the use of heterogeneous catalysts. Among these, Titanium Silicalite-1 (TS-1) has emerged as a highly effective catalyst. TS-1, a microporous crystalline titanium silicate (B1173343) with an MFI framework structure, facilitates the reaction between acetone, ammonia, and hydrogen peroxide to produce acetone oxime with high conversion and selectivity. sioc-journal.cnresearchgate.net Studies have demonstrated that using TS-1 as a catalyst can achieve an acetone conversion of up to 99% and a selectivity towards acetone oxime of 94%. sioc-journal.cn The unique catalytic properties of TS-1 are attributed to the presence of isolated titanium atoms within the silicalite framework, which act as active centers for the oxidation process. nih.govresearchgate.net The relatively narrow pores of TS-1 can limit the access of bulkier molecules, making it particularly suitable for the oxidation of smaller molecules like acetone. nih.gov

More recently, novel nanomaterials have been explored as efficient catalysts for this transformation. Zn/Cu nanosheet catalysts have shown promise in the electrochemical synthesis of acetoxime from nitrate (B79036) and acetone. nsf.govacs.org These catalysts facilitate the coupling of hydroxylamine, generated in situ, with acetone under ambient conditions. acs.org The use of such nanosheet catalysts represents a move towards more sustainable and environmentally friendly synthetic routes.

Table 1: Comparison of Advanced Catalytic Systems in Acetone Ammoximation

| Catalyst System | Reactants | Key Advantages | Reported Acetone Conversion (%) | Reported Oxime Selectivity (%) |

| Titanium Silicalite-1 (TS-1) | Acetone, Ammonia, Hydrogen Peroxide | High conversion and selectivity, established technology. sioc-journal.cnnih.gov | Up to 99 sioc-journal.cn | Up to 94 sioc-journal.cn |

| Zn/Cu Nanosheet Catalyst | Acetone, Nitrate (for in situ hydroxylamine generation) | Electrochemical synthesis, ambient conditions. nsf.govacs.org | High nsf.gov | High nsf.gov |

Elucidation of Mechanistic Pathways in Ammoximation Reactions

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For the TS-1 catalyzed ammoximation of acetone, two primary mechanistic pathways have been proposed: the hydroxylamine pathway and the imine pathway . core.ac.uk

The imine pathway , on the other hand, suggests that ammonia first reacts with acetone to form an imine intermediate. This imine is then oxidized by the hydrogen peroxide-activated TS-1 catalyst to produce the final oxime product. core.ac.uk While both pathways may occur, studies indicate that the hydroxylamine pathway is likely the predominant mechanism in the liquid-phase ammoximation of ketones over TS-1. sioc-journal.cncore.ac.uk

Synthesis of O-Substituted Acetone Oxime Derivatives

The derivatization of the hydroxyl group of acetone oxime opens up a vast chemical space, leading to a wide array of O-substituted derivatives with diverse applications. The synthesis of these derivatives is primarily achieved through O-alkylation and O-acylation reactions.

Strategies for O-Alkylation and O-Acylation

O-Alkylation of acetone oxime is a common method to introduce alkyl groups onto the oxygen atom. A classical approach involves the reaction of acetone oxime with an alkyl halide in the presence of a base, such as an alkali metal alkoxide. researchgate.netbeilstein-journals.orgresearchgate.net To circumvent the use of expensive alkoxides, methods utilizing alkali metal hydroxides have been developed. beilstein-journals.orgresearchgate.net One such process involves forming the alkali metal salt of the oxime by reacting it with an alkali metal hydroxide and then removing the water formed via azeotropic distillation before reacting the salt with an organohalide under anhydrous conditions. researchgate.net The use of ionic liquids as a reaction medium for O-alkylation has also been reported, offering a greener alternative with mild reaction conditions and the potential for catalyst reuse. sioc-journal.cnnsf.govnih.gov

O-Acylation introduces an acyl group to the oxime's oxygen, forming oxime esters. This can be achieved by reacting the oxime with acylating agents like acid anhydrides or acyl chlorides. N-heterocyclic carbene (NHC) catalysis has been explored for the C-C bond acylation of oxime ethers, demonstrating a novel approach to forming ketonitriles. acs.org Furthermore, photocatalysis has emerged as a modern strategy for O-acylation, utilizing visible light to mediate the reaction between oxime ethers and α-keto acids, for instance.

Regio- and Stereoselective Aspects of Derivatization

Oximes are bidentate nucleophiles, meaning that alkylation can potentially occur at either the oxygen or the nitrogen atom. sioc-journal.cnresearchgate.net The regioselectivity of alkylation, leading to either O-alkylated oxime ethers or N-alkylated nitrones, is influenced by several factors. Steric hindrance around the oxygen atom plays a significant role; less hindered oxygen atoms are generally favored for alkylation. sioc-journal.cn The choice of solvent and base can also direct the reaction towards O-alkylation. For example, conducting the reaction in acetone with potassium carbonate as the base has been shown to exclusively yield the O-alkylated product. sioc-journal.cn

Since acetone oxime is a symmetrical ketoxime, it does not exhibit E/Z isomerism. However, for unsymmetrical ketoximes, the formation of stereoisomers is a critical consideration. The stereochemistry of O-acylation can be controlled under certain reaction conditions. For instance, the reaction of ketone oxime O-vinyl ethers with trifluoroacetic anhydride (B1165640) in the presence of pyridine has been reported to yield O-(trans-4,4,4-trifluoro-3-oxo-1-butenyl) ethers with high stereoselectivity. nsf.gov

Development of Novel Derivatization Reagents and Conditions

The quest for more efficient and selective derivatization methods has led to the development of novel reagents and reaction conditions. Phase-transfer catalysis has been employed for the O-alkylation of oximes, using reagents like tetrabutylammonium (B224687) bromide in the presence of a base. This method allows for reactions to be carried out in biphasic systems, often leading to milder reaction conditions and improved yields.

The use of ionic liquids as solvents for O-alkylation reactions represents a significant advancement towards greener chemistry. sioc-journal.cnnih.gov These reactions can be carried out at moderate temperatures (20-40 °C) with high yields (52-94%) and the ionic liquid can often be recycled. sioc-journal.cnnih.gov

Photocatalysis is another modern tool being applied to the derivatization of oximes. Visible-light-mediated reactions, sometimes in combination with transition metal catalysts like palladium, have been developed for C-H functionalization and acylation reactions of oxime ethers. core.ac.ukresearchgate.net These methods often proceed via radical intermediates and can offer unique reactivity and selectivity. core.ac.uk For example, a dual catalytic system using a palladium catalyst and a photocatalyst under blue light has been used for the ortho-acylation of acetophenone (B1666503) oxime ether.

Table 2: Overview of Novel Derivatization Strategies for Acetone Oxime

| Strategy | Reagents/Conditions | Key Features |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide, base, biphasic system | Mild conditions, improved yields for O-alkylation. |

| Ionic Liquids | e.g., [Bmim]PF6, NaOH | Green solvent, recyclable, mild temperatures, high yields for O-alkylation. sioc-journal.cnnih.gov |

| Photocatalysis | Visible light, photocatalyst (e.g., 4CzIPN), optional metal catalyst (e.g., Pd) | Radical-mediated reactions, novel reactivity for acylation and C-H functionalization. researchgate.net |

Reactivity Profiles and Transformational Organic Chemistry

The Beckmann Rearrangement of Acetone (B3395972) Oxime

The Beckmann rearrangement is a cornerstone reaction in organic chemistry, facilitating the conversion of an oxime to an amide. byjus.com In the case of acetone oxime, this rearrangement leads to the formation of N-methylacetamide. wikipedia.orgdoubtnut.com This transformation is typically catalyzed by acids. wikidoc.org

The mechanism of the Beckmann rearrangement of acetone oxime is a well-studied process that involves several key steps. The reaction is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst, which transforms the hydroxyl group into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com

Following protonation, a concerted step occurs where a methyl group migrates from the carbon to the nitrogen atom, simultaneous with the expulsion of the water molecule. wikidoc.orgwikipedia.org This migration is anti-periplanar to the leaving group. wikipedia.org This concerted step results in the formation of a nitrilium ion intermediate. chemistrysteps.comwikipedia.org

The electrophilic carbon atom of the nitrilium ion is then attacked by a water molecule. wikidoc.orgwikipedia.org Subsequent deprotonation and tautomerization of the resulting imidic acid lead to the final, more stable amide product, N-methylacetamide. byjus.comchemistrysteps.com

A computational study of the rearrangement of acetone oxime in what is known as the "Beckmann solution" (comprising acetic acid, hydrochloric acid, and acetic anhydride) revealed the involvement of three acetic acid molecules and one proton in the transition state. wikidoc.orgwikipedia.org These acetic acid molecules stabilize the departing hydroxyl group. wikipedia.org

The key steps in the mechanism are:

N-Protonation: The process begins with the protonation of the oxime's hydroxyl group. masterorganicchemistry.comchemistrysteps.com

Alkyl/Hydride Shifts: In the case of acetone oxime, a methyl group migrates. wikidoc.orgwikipedia.org

Dehydration: A water molecule is eliminated, leading to the formation of a nitrilium ion. chemistrysteps.comresearchgate.net

It's important to note that the Beckmann rearrangement can sometimes be accompanied by a competing reaction known as the Beckmann fragmentation. This fragmentation pathway becomes significant when the group alpha to the oxime can stabilize a carbocation. The fragmentation yields a nitrile and a carbocation. wikipedia.orgrsc.org

The choice of catalyst and solvent significantly impacts the efficiency and outcome of the Beckmann rearrangement.

Acid Catalysis: A variety of acids can catalyze the Beckmann rearrangement. The archetypal "Beckmann solution" consists of acetic acid, hydrochloric acid, and acetic anhydride (B1165640). wikipedia.org Other commonly used strong acids include sulfuric acid and polyphosphoric acid. wikipedia.org The use of trifluoroacetic acid (TFA) as a catalyst has also been investigated, showing that it can act as an organocatalyst through the formation of reactive trifluoroacetylated intermediates. unive.it In some systems, cyanuric chloride combined with zinc chloride can act as a catalytic system for this rearrangement. wikidoc.orgwikipedia.org

Base Catalysis: While the Beckmann rearrangement is predominantly an acid-catalyzed reaction, some reagents known to promote the rearrangement include sodium hydroxide (B78521) and triethylamine (B128534). wikipedia.org

Solvent Environments: The solvent plays a crucial role in the reaction. For instance, studies in supercritical water have shown that the reaction can proceed, although yields may be low. ionike.comionike.com Computational studies on the Beckmann rearrangement of acetone oxime in supercritical water have indicated that water molecules can participate in the reaction, reducing the activation energy. researchgate.netnih.gov Specifically, the involvement of two water molecules was found to lower the activation free energy by -12.3 kcal/mol. nih.gov Ionic liquids have also been explored as a reaction medium, though the catalytic systems can be complex. ionike.comionike.com

| Catalyst/Solvent System | Role/Observation |

| Beckmann Solution (acetic acid, HCl, acetic anhydride) | Traditional and widely used catalyst system. wikipedia.org |

| Sulfuric Acid | Commonly used in commercial production. wikipedia.org |

| Trifluoroacetic Acid (TFA) | Acts as an organocatalyst, forming reactive intermediates. unive.it |

| Cyanuric chloride/Zinc chloride | Serves as a co-catalytic system. wikidoc.org |

| Supercritical Water | Can facilitate the reaction, with water molecules participating in catalysis, but may result in low yields. researchgate.netionike.comnih.gov |

| Ionic Liquids | Explored as an alternative reaction medium, but can involve complex catalytic systems. ionike.comionike.com |

Computational studies have provided valuable insights into the intricacies of the Beckmann rearrangement of acetone oxime. These studies have helped to elucidate the structures of transition states and the energetics of the reaction pathway.

A significant computational study established a detailed mechanism that accounts for the role of solvent molecules. In the Beckmann solution, the transition state leading to the nitrilium ion involves the concerted migration of the methyl group and the expulsion of the hydroxyl group, which is stabilized by three acetic acid molecules. wikipedia.org

Research focusing on the reaction in supercritical water has utilized hybrid quantum mechanical/molecular mechanical (QM/MM) methods. researchgate.netnih.gov These studies have shown that the dehydration of the hydrated acetone oxime is the rate-determining step, requiring a larger activation energy than the subsequent methyl migration. researchgate.net The calculations revealed that the participation of two water molecules in the reaction significantly reduces the activation free energy by approximately -12.3 kcal/mol. nih.gov Furthermore, these simulations indicated that the transition state is stabilized by 2.7 kcal/mol more than the reactant state in supercritical water when two water molecules are involved. nih.gov This stabilization is primarily attributed to the interaction between the nonpolarized solute and the surrounding water molecules. nih.gov

| Computational Method | Key Finding |

| in silico study in Beckmann solution | The transition state involves three acetic acid molecules stabilizing the leaving hydroxyl group. wikipedia.org |

| QM/MM-ER in supercritical water | Dehydration is the rate-limiting step. researchgate.net |

| QM/MM-ER in supercritical water | Two water molecules reduce the activation free energy by -12.3 kcal/mol. nih.gov |

| QM/MM-ER in supercritical water | The transition state is stabilized by 2.7 kcal/mol relative to the reactant state with two participating water molecules. nih.gov |

Reduction Pathways of Acetone Oxime

The reduction of acetone oxime is a valuable synthetic route to obtain primary amines, specifically isopropylamine (B41738). embibe.comdoubtnut.comvedantu.com This transformation can be achieved through various reduction methodologies, including catalytic hydrogenation.

Heterogeneous catalytic hydrogenation is an effective method for the reduction of oximes to amines and, under certain conditions, to hydroxylamines. mdpi.com For the conversion of acetone oxime to isopropylamine, various metal catalysts are employed.

Commonly used catalysts for this hydrogenation include noble metals like platinum (Pt) and palladium (Pd), as well as non-noble metals such as Raney nickel. mdpi.comencyclopedia.pubiitm.ac.in The hydrogenation of ketoximes over Pt- or Pd-based catalysts is a frequently used technique in pharmaceutical synthesis. mdpi.comencyclopedia.pub For instance, Adam's catalyst (PtO₂) has been shown to be effective for the hydrogenation of aryl-acetone oximes. mdpi.comencyclopedia.pub

The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be manipulated to control the selectivity of the reduction. While the complete reduction to the amine is the most common outcome, selective hydrogenation to form the corresponding hydroxylamine (B1172632) can also be achieved, although this is generally more challenging. mdpi.comencyclopedia.pub The choice of catalyst is critical; for example, hydrogenation of an oxime on a Pd/C catalyst tends to rapidly produce the amine, whereas on a Pt/C catalyst, the reaction may stop at the hydroxylamine stage. mdpi.com

An electrochemical approach has also been developed for the conversion of acetone to isopropylamine via an oxime intermediate, utilizing a Pb/PbO electrocatalyst for the selective reduction of the oxime. researcher.life

| Catalyst | Product(s) |

| Na/C₂H₅OH | Isopropylamine embibe.com |

| Catalytic Hydrogenation (general) | Isopropylamine doubtnut.comvedantu.com |

| Raney Nickel | Isopropylamine (often requires basic conditions) mdpi.com |

| Platinum (Pt) catalysts (e.g., PtO₂) | Isopropylamine, N-hydroxy/alkoxy derivatives mdpi.comencyclopedia.pub |

| Palladium (Pd) catalysts | Isopropylamine mdpi.com |

| Pb/PbO (electrocatalyst) | Isopropylamine researcher.life |

Achieving chemo- and regioselectivity in the reduction of oximes is crucial, particularly when other reducible functional groups are present in the molecule. The choice of reducing agent and catalyst system is paramount in directing the reaction towards the desired product.

For the reduction of acetone oxime to isopropylamine, methods like using sodium in ethanol (B145695) (Na/C₂H₅OH) provide a classical approach to this transformation. embibe.com

In more complex molecules, the selective reduction of an oxime group in the presence of other functionalities requires careful selection of reagents. For example, ene reductases (EREDs) have shown unconventional activity in catalyzing the asymmetric reduction of oximes, demonstrating the potential for high chemo-, stereo-, and regioselectivity in biocatalytic approaches. researcher.life

The development of specific catalytic systems allows for the selective hydrogenation of the C=N bond of the oxime without affecting other parts of the molecule. The conditions for heterogeneous catalytic hydrogenation can often be mild, which helps in preserving other sensitive functional groups. mdpi.com The selectivity between amine and hydroxylamine formation is a key aspect of chemoselectivity in oxime reduction. As mentioned, Pt catalysts under acidic conditions can favor hydroxylamine formation, while Pd catalysts tend to lead directly to the amine. mdpi.com

Nucleophilic Reactivity of Acetone Oxime in Organic Transformations

The nucleophilic character of the oxime group is central to its utility in organic synthesis. Acetone oxime, through its nitrogen and oxygen atoms, participates in a variety of transformations, leading to the formation of valuable functional groups and complex molecular architectures.

The transformation of acetone oxime serves as a gateway to several nitrogen-containing functional groups, including amides, nitriles, and nitrones. These conversions are typically achieved through distinct reaction pathways that leverage the inherent reactivity of the oxime moiety.

Amides via Beckmann Rearrangement: The most prominent reaction of ketoximes, including acetone oxime, is the Beckmann rearrangement, which converts the oxime into an N-substituted amide. nih.govnih.gov This reaction is catalyzed by acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid. nih.gov The process begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). researcher.life This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydration of this intermediate and tautomerization yields the final amide product. researcher.life For acetone oxime, this rearrangement produces N-methylacetamide. The reaction is stereospecific, meaning the geometry of the oxime determines which group migrates. nih.gov

Nitriles via Dehydration: While the dehydration of aldoximes to nitriles is a common transformation, the conversion of ketoximes like acetone oxime is less straightforward due to competition from the Beckmann rearrangement. rsc.org However, specific reagents can favor dehydration. Reagents such as acid anhydrides, thionyl chloride, and phosphorus pentoxide have been employed to facilitate the elimination of water from oximes to yield nitriles. nih.govrsc.org For ketoximes, this process is often termed a Beckmann fragmentation and becomes more favorable if the group alpha to the oxime can stabilize a carbocation. nih.gov The reaction can also be promoted by systems like chlorosulfonic acid in toluene (B28343) or through catalytic methods involving oxalyl chloride and triethylamine. rsc.orgnih.gov

Nitrones via N-Alkylation: Nitrones can be synthesized from oximes through N-alkylation. While O-alkylation of oximes is often the preferred reaction pathway leading to oxime ethers, N-alkylation can occur as a competing secondary reaction under certain conditions, for instance, during methylation reactions. pku.edu.cn The formation of nitrones involves the direct attack of the oxime nitrogen atom on an alkylating agent. The oxime–nitrone tautomerism is a known phenomenon, and while the oxime form is generally more stable, the nitrone tautomer can participate in certain reactions. pku.edu.cnresearchgate.net The oxidation of secondary amines is another common route to nitrones, highlighting the versatility of nitrogen-based functional groups. researchgate.net

The nucleophilicity of acetone oxime allows it to react with activated carbonyl compounds, such as dicarboxylic acid chlorides, to generate complex heterocyclic structures. These reactions demonstrate the utility of acetone oxime as a building block for pharmacologically relevant scaffolds like isoxazolidinediones and benzoxazinediones. nih.govacs.org

In the presence of a base like triethylamine, acetone oxime reacts with disubstituted malonyl chlorides to yield 2-(1-methylethenyl)-4,4-dialkyl-3,5-isoxazolidinediones. nih.govacs.org A proposed reaction pathway involves the initial formation of a monoxime ester intermediate. This intermediate can then undergo an intramolecular cyclization, facilitated by the base, to form the five-membered isoxazolidinedione ring. acs.org

Similarly, the reaction of acetone oxime with phthaloyl chlorides in the presence of triethylamine produces 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones. nih.govacs.orgnih.gov These products are notable for their tendency to spontaneously decompose under neutral and mild thermolytic conditions to the corresponding N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-diones, making acetone oxime an effective reagent for this transformation. nih.gov In contrast, reacting 1,4-butanedioyl chloride with acetone oxime does not yield a cyclic product but instead forms the linear diester, O,O'-(1,4-dioxo-1,4-butanediyl)dioxime 2-propanone. nih.gov

| Dicarboxylic Acid Chloride | Acetone Oxime Product(s) | Yield (%) | Reference |

|---|---|---|---|

| Phthaloyl chloride | 3-(1-Methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione | 74 | nih.gov |

| Dipropylmalonyl chloride | 2-(1-Methylethenyl)-4,4-dipropyl-3,5-isoxazolidinedione | 28 | acs.org |

| 2,2′-(1-Methylethylidene)bis[4,4-dipropyl-3,5-isoxazolidinedione] | 18 | acs.org | |

| 1,4-Butanedioyl chloride | O,O′-(1,4-dioxo-1,4-butanediyl)dioxime 2-propanone | 37 | nih.gov |

Oxime Metathesis and its Application in Dynamic Covalent Chemistry

Oxime chemistry has become a significant tool in the field of dynamic covalent chemistry (DCC), which focuses on reversible covalent bond formation. nih.gov The ability of oxime linkages to be formed and exchanged under specific stimuli allows for the creation of adaptive and responsive materials.

Oxime metathesis, or oxime exchange, is a dynamic reaction that typically requires acid catalysis to proceed efficiently. nih.govrsc.org While similar to imine exchange, oxime metathesis has its own distinct mechanistic features. The reaction is proposed to proceed through a metathesis mechanism involving a 4-membered cyclic intermediate. nih.govresearchgate.net

Computational and experimental studies support that the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial. nih.govpublons.com The catalyst protonates an oxime, facilitating a nucleophilic attack from a second oxime molecule. This leads to the formation of a protonated four-membered ring intermediate, which then breaks apart to yield the exchanged products. researchgate.net Without the catalyst, the activation energy for this process is significantly higher, making the reaction kinetically unfavorable. researchgate.netpublons.com The rate of this dynamic exchange can be tuned by altering the electronic properties of the substituents on the oxime, with electron-donating or electron-withdrawing groups influencing the reaction kinetics. rsc.orgpublons.com

The reversible nature of the oxime bond is harnessed to construct Covalent Adaptable Networks (CANs), also known as vitrimers, and other supramolecular structures. nih.govrsc.orgnih.gov These materials combine the robustness of thermoset plastics with the reprocessability of thermoplastics. The dynamic oxime linkages within the polymer network allow the material to be reshaped, repaired, or recycled upon applying a stimulus, such as heat or a catalyst, without compromising its structural integrity. rsc.orgnih.gov

Oxime-based dynamic chemistry has been used to create a variety of advanced materials:

Reprocessable Polymers: Cross-linked polymeric materials incorporating oxime groups can be reprocessed under acid catalysis, demonstrating the utility of oxime metathesis in creating recyclable thermosets. rsc.orgnih.gov

Macromolecular Stars: Amphiphilic block copolymers with ketone functionalities can self-assemble into micelles, which are then cross-linked using difunctional alkoxyamines to form macromolecular stars. These star polymers can be disassembled through competitive oxime exchange by adding an excess of a monofunctional alkoxyamine or a carbonyl compound under acidic conditions. rsc.orgresearchgate.net

Self-Healing Hydrogels: The dynamic nature of oxime bonds imparts self-healing properties to hydrogel networks. nih.gov These networks can be combined with other reversible interactions, like boronate esters, to create doubly dynamic materials with tunable mechanical properties. nih.gov The strength and responsiveness of these hydrogels can be controlled by stimuli such as pH. bohrium.com

This application of oxime chemistry in DCC provides a versatile platform for designing smart materials that can adapt to their environment. nih.govdiva-portal.org

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within acetone (B3395972) oxime hydrochloride and analyzing its conformational state.

In the analysis of the parent acetone oxime, FT-IR spectroscopy typically reveals characteristic absorption bands corresponding to its key functional groups. The carbon-nitrogen double bond (C=N) stretch is observed around 1600-1670 cm⁻¹, while the nitrogen-oxygen (N-O) single bond stretch appears near 930-985 cm⁻¹. nih.govrsc.org The broad O-H stretching band of the hydroxyl group is also a prominent feature, usually found in the region of 3100-3400 cm⁻¹.

Upon formation of the hydrochloride salt, significant shifts in these vibrational frequencies are expected due to the protonation of the oxime moiety. Protonation, particularly at the oxygen or nitrogen atom, alters the bond order and electron distribution within the C=N-O linkage. This typically results in a shift of the C=N stretching frequency. Raman spectroscopy serves as a complementary technique, particularly useful for observing the symmetric vibrations and providing data on the molecule's structural framework. For instance, studies on analogous protonated carbonyl compounds have successfully utilized Raman spectroscopy to characterize the resulting oxonium ions in the solid state. nih.gov

Table 1: Typical Vibrational Frequencies for Acetone Oxime

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| C=N | Stretching | ~1600-1670 | nih.govrsc.org |

| N-O | Stretching | ~930-985 | nih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of acetone oxime hydrochloride in solution, providing information on the chemical environment of each atom, stereochemistry, and the specific site of protonation.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the structure of this compound. For the parent acetone oxime, the two equivalent methyl groups typically show a single sharp peak in the ¹H NMR spectrum around δ 1.8–2.1 ppm. nih.gov

In the protonated form, such as when this compound is dissolved in a strong acid medium like a mixture of antimony pentafluoride and sulfuryl chloride fluoride (B91410) (SbF₅-SO₂ClF), the chemical shifts change significantly. Research has shown that under these conditions, the monoprotonated species is formed and can be unequivocally identified. researchgate.net The ¹H NMR spectrum of O-protonated acetone oxime shows two distinct signals for the now non-equivalent methyl groups, along with signals for the hydroxyl and N-H protons. The ¹³C NMR spectrum is particularly informative, showing a significant downfield shift for the iminium carbon, which confirms the C=N⁺H character. researchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shifts for Monoprotonated Acetone Oxime in Superacid (SbF₅-SO₂ClF)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

|---|---|---|---|---|

| ¹H | 2.5 | Singlet | CH₃ | researchgate.net |

| ¹H | 2.6 | Singlet | CH₃ | researchgate.net |

| ¹H | ~8.2 | Broad Singlet | OH | researchgate.net |

| ¹H | ~13.5 | Broad Singlet | NH | researchgate.net |

| ¹³C | 17.5 | - | CH₃ | researchgate.net |

| ¹³C | 23.4 | - | CH₃ | researchgate.net |

Stereoisomerism is a critical aspect of oxime chemistry. For oximes derived from unsymmetrical ketones or aldehydes, the C=N double bond can exist in two geometric configurations: E (entgegen) and Z (zusammen). The assignment of these isomers is routinely accomplished using ¹H NMR, as the chemical shifts of substituents near the hydroxyl group are different in the two forms. tjpr.org

However, acetone is a symmetrical ketone ((CH₃)₂C=O). Consequently, the two groups attached to the carbon of the C=N bond in acetone oxime are identical (both are methyl groups). As a result, acetone oxime does not exhibit E/Z geometric isomerism. There is only one possible stereochemical structure for acetone oxime and its hydrochloride salt. Conformational studies in solution, often performed using advanced NMR techniques, can reveal the preferred spatial arrangement of the molecule, though this is less complex than for larger, more flexible oximes. researchgate.net

The formation of this compound involves the protonation of the acetone oxime molecule. The potential sites for protonation are the nitrogen atom or the oxygen atom. Determining the exact site is crucial for understanding the compound's reactivity.

Studies using superacid media (such as HSO₃F-SbF₅ or SbF₅-SO₂ClF) and NMR spectroscopy have definitively established the site of protonation. researchgate.net When this compound is dissolved in these media, the resulting onium ion is studied. ¹H and ¹³C NMR data unequivocally show that protonation occurs on the oxygen atom. researchgate.net This is evidenced by the observation of a hydroxyl proton signal and the significant downfield chemical shift of the iminium carbon (C=N⁺) to δ 185.4 ppm. researchgate.net This large shift is characteristic of an iminium ion structure (R₂C=N⁺HR'), which indicates that the positive charge is primarily localized on the nitrogen atom, consistent with O-protonation. Protonation at the nitrogen atom would lead to a different set of chemical shifts and is not observed. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular mass of acetone oxime and to analyze its fragmentation pattern, which helps in structural confirmation. Using soft ionization techniques like desorption electrospray ionization (DESI), the protonated molecular ion of acetone oxime ([M+H]⁺) is readily observed. google.com

The exact mass of acetone oxime (C₃H₇NO) is 73.05 Da. In mass spectrometry, it is detected as the protonated ion [C₃H₇NOH]⁺ with a mass-to-charge ratio (m/z) of 74. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the m/z 74 ion, provide further structural information. The primary fragmentation pathway involves the loss of a water molecule, although other fragments are also observed.

Table 3: Mass Spectrometry Data for Acetone Oxime

| Ion | m/z (Mass-to-Charge Ratio) | Method | Description | Reference(s) |

|---|---|---|---|---|

| [M+H]⁺ | 74 | DESI-MS | Protonated molecular ion |

X-ray Crystallography for Solid-State Structure Determination

For oximes, X-ray diffraction is crucial for confirming the stereochemistry (E or Z) and revealing the nature of the hydrogen-bonding networks that stabilize the crystal structure. In the case of this compound, a crystal structure would show the protonated oxime cation and the chloride anion arranged in a specific, repeating pattern. It would confirm the site of protonation and detail the hydrogen bonds between the N⁺-H and O-H groups of the cation and the Cl⁻ anion.

While the crystal structure of the parent acetone oxime has been determined, detailed crystallographic data for this compound is not widely available in the surveyed literature. However, based on the principles of structural chemistry, the solid-state structure would be stabilized by strong ionic and hydrogen-bonding interactions, forming a stable crystalline lattice.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure of the parent compound, acetone oxime, has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 246651. nih.gov In its crystalline form, acetone oxime molecules are engaged in a network of intermolecular interactions, primarily dictated by hydrogen bonding.

In solid acetone oxime, the hydroxyl group (-OH) of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule. This interaction is a common and robust feature in the crystal structures of many oximes. scispace.com These O-H···N hydrogen bonds link the molecules into chains or dimeric motifs. Specifically, in many simple oximes, centrosymmetric dimers are formed through a pair of O-H···N hydrogen bonds, creating a characteristic R²₂(6) ring motif. scispace.comresearchgate.net

Upon formation of this compound, the nitrogen atom of the oxime is protonated, creating a hydroxylammonium cation, [(CH₃)₂C=NOH₂]⁺, and a chloride anion, Cl⁻. This transformation significantly alters the hydrogen bonding landscape. The primary hydrogen bond donor becomes the protonated hydroxyl group, which is now a much stronger donor than the neutral hydroxyl group. The chloride ion, in turn, acts as a primary hydrogen bond acceptor.

It is anticipated that the crystal structure of this compound would feature strong hydrogen bonds between the protonated oxime cation and the chloride anion (N⁺-H···Cl⁻ and O-H···Cl⁻). This is analogous to the structures of other hydrochloride salts of nitrogen-containing organic compounds. For instance, in the crystal structure of 3,5-diamino-4H-pyrazol-4-one oxime hydrochloride, strong hydrogen bonds are observed between the protonated organic cation, water molecules, and the chloride ions, which play a crucial role in stabilizing the crystal lattice. mdpi.com

The expected hydrogen bonding network in this compound would likely involve the chloride ion accepting hydrogen bonds from the -OH group and the N-H group of the protonated oxime. This would lead to a three-dimensional network where the organic cations are bridged by chloride ions.

To illustrate the typical geometry of hydrogen bonds in oximes, the following interactive table provides data based on common hydrogen bonding motifs found in related crystal structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O | H | N | ~ 0.8-1.0 | ~ 1.8-2.2 | ~ 2.7-3.0 | ~ 160-180 |

| N⁺ | H | Cl⁻ | ~ 1.0-1.1 | ~ 2.0-2.4 | ~ 3.0-3.4 | ~ 165-175 |

| O | H | Cl⁻ | ~ 0.8-1.0 | ~ 2.1-2.5 | ~ 2.9-3.3 | ~ 160-175 |

Note: The data in this table represents typical ranges for hydrogen bonds in oximes and their hydrochloride salts based on published crystallographic data for similar compounds and is for illustrative purposes.

Elucidation of Conformational Preferences in the Crystalline State

The conformation of a molecule in the solid state is its three-dimensional shape adopted within the crystal lattice. For acetone oxime, the molecule is relatively simple with limited conformational flexibility. The primary conformational feature is the geometry around the C=N double bond.

The crystal structure of acetone oxime reveals that the molecule adopts a planar conformation with respect to the C₃N=O core. nih.gov The two methyl groups and the hydroxyl group lie in or very close to the plane defined by the C=N bond. This planarity is a common feature for sp²-hybridized centers.

In the solid state, the conformation is often influenced by the packing forces and the optimization of intermolecular interactions, particularly hydrogen bonds. For acetone oxime, the observed conformation allows for the efficient formation of the hydrogen-bonded networks that stabilize the crystal.

The key torsional angles defining the conformation of acetone oxime are those around the C-C and C-N bonds. The table below lists some of the key bond lengths and angles for acetone oxime, derived from its crystal structure data, which define its conformation.

| Bond/Angle | Value |

| C=N Bond Length (Å) | ~ 1.29 |

| N-O Bond Length (Å) | ~ 1.41 |

| C-C Bond Length (Å) | ~ 1.49 |

| C-N-O Angle (°) | ~ 111 |

| C-C-N Angle (°) | ~ 115, ~124 |

Note: These values are based on the crystal structure of acetone oxime (CSD entry 246651) and are approximate. nih.gov

For this compound, it is expected that the fundamental planarity of the carbon and nitrogen backbone would be retained. The protonation of the nitrogen atom is unlikely to cause a significant deviation from a planar geometry for the core atoms. The conformational preference will still be driven by the need to accommodate the strong ionic and hydrogen bonding interactions with the chloride ions in a way that maximizes packing efficiency. The orientation of the methyl groups relative to the C=N bond will be maintained in a staggered arrangement to minimize steric hindrance.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are based on solving the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic characteristics of molecules. researchgate.net It is effective for predicting various properties of oxime derivatives, including their electronic structure, reactivity, and spectroscopic parameters. DFT calculations can be used to analyze frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions and electronic properties. biointerfaceresearch.com The energy gap between HOMO and LUMO is a significant parameter for determining the reactivity and electrical transport properties of a molecule. biointerfaceresearch.com

Studies on oxime derivatives utilize DFT to elucidate electronic properties and identify reactive centers within the molecule through analyses of reactivity descriptors and molecular electrostatic potential. researchgate.net For instance, DFT calculations at the DFT/B3LYP/6‐311g(d,p) level of theory have been used to understand the enzyme inhibitory actions of acetone (B3395972) oxime derivatives. researchgate.net While standard DFT approximations can sometimes yield questionable results for certain complex systems, methodologies like density-corrected DFT (DC-DFT) can significantly improve calculation accuracy by using more precise densities than self-consistent ones. uci.edu Theoretical infrared (IR) and Raman frequencies, as well as structural parameters like bond lengths and angles, can also be predicted using DFT methods. researchgate.net

Table 1: Applications of DFT in Analyzing Oxime Derivatives

| Calculated Property | Significance | Relevant DFT Functional/Basis Set Example |

| Electronic Characteristics | Understanding enzyme inhibitory actions and overall electronic nature. | B3LYP/6‐311g(d,p) researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determining charge-transfer possibilities, reactivity, and electronic transport properties. biointerfaceresearch.com | PBE1PBE/6-31+G biointerfaceresearch.com |

| Molecular Electrostatic Potential (MEP) | Identifying reactive centers for electrophilic and nucleophilic attack. researchgate.net | PBE1PBE/6-31+G biointerfaceresearch.com |

| Spectroscopic Parameters (IR, Raman) | Predicting vibrational frequencies to complement experimental spectra. researchgate.net | cc-pVDZ and LanL2MB researchgate.net |

| Geometrical Properties (Bond Lengths/Angles) | Determining the optimized molecular structure. biointerfaceresearch.com | PBE1PBE/6-31+G* biointerfaceresearch.com |

Ab initio and semi-empirical methods are instrumental in studying the thermochemical and kinetic aspects of reactions involving oximes. Ab initio calculations have been utilized to explore the transition state structures in reactions such as the Beckmann rearrangement of acetone oxime. researchgate.net This reaction is a classic example where computational methods can shed light on reaction mechanisms.

Early gas-phase computational studies, however, tended to overestimate activation energies for such rearrangements to approximately double the values determined experimentally. researchgate.net This highlights the importance of selecting appropriate theoretical models and considering environmental effects, such as the presence of solvents.

Semi-empirical calculations for oximes, including methods like CNDO/2, INDO, and MINDO/3, have been reported to have mixed success in accurately predicting molecular properties. sci-hub.se In the development of force fields for molecular mechanics, ab initio results are often used as a benchmark for comparison when experimental data is not available. sci-hub.se A hybrid quantum mechanical/molecular mechanical (QM/MM) approach, which combines the accuracy of quantum mechanics for the reacting core with the efficiency of molecular mechanics for the surrounding environment, has been successfully applied to study the thermodynamics of the Beckmann rearrangement of acetone oxime. researchgate.net

Table 2: Computational Studies on the Beckmann Rearrangement of Acetone Oxime

| Computational Method | Focus of Study | Key Finding |

| Ab Initio Calculations | Exploration of transition state (TS) structures. researchgate.net | Provides insight into the reaction mechanism. |

| Early Gas-Phase Studies | Calculation of activation energies. | Tended to overestimate activation energies compared to experimental data. researchgate.net |

| QM/MM-ER | Thermodynamics of the reaction in supercritical water. researchgate.net | Showed that the presence of water molecules lowers the activation energy. researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the influence of the environment, such as solvents or surfaces, on the behavior of a compound.

MD simulations are crucial for understanding how solvents affect reaction pathways and dynamics. For reactions involving acetone oxime, the presence of a solvent like water can significantly alter the energetics of the reaction. For example, in the Beckmann rearrangement of acetone oxime, the presence of water has been shown to lower the activation energy of the rate-determining step. researchgate.net

A hybrid quantum mechanical/molecular mechanical (QM/MM) method was used to study this rearrangement in supercritical water. researchgate.net The calculations revealed that the activation energy was reduced by 12.3 kcal/mol when two water molecules participated in the reaction. researchgate.net This catalytic effect is attributed to proton transfers facilitated by the water molecules. researchgate.net The reaction in this environment is considered to have two main steps: the dehydration of the hydrated acetone oxime, which has a higher activation energy, followed by the migration of a methyl group. researchgate.net

General MD simulations of related molecules like acetone in water and methanol (B129727) have provided detailed insights into hydrogen bonding interactions, self-association, and the orientational preferences of molecules, which are governed by dipole-dipole interactions and hydrogen bonding. core.ac.uknih.gov

MD simulations can model the adsorption of molecules onto various material surfaces, providing insights into the interactions at the molecular level. While specific MD studies on the adsorption of acetone oxime hydrochloride are not widely available, studies on the parent molecule, acetone, provide a useful framework for understanding the potential interactions.

The adsorption of acetone has been investigated on surfaces such as pure and sulfate-modified zirconias. rsc.org These studies, conducted using in-situ FTIR spectroscopy, identified several types of molecular adsorption interactions depending on the available surface sites:

Weak H-bonding with surface hydroxyl groups. rsc.org

Medium-strong coordinative interaction with Lewis acidic sites. rsc.org

Strong H-bonding with Brønsted acidic centers. rsc.org

For a reaction like the aldol condensation of acetone to occur on these surfaces, the presence of coordinatively unsaturated O²⁻ surface sites with sufficient basicity is necessary to abstract a proton from a methyl group. rsc.org MD simulation methodologies, using force fields like PCFF–phyllosilicate, have been employed to examine the adsorption behavior of other organic molecules on mineral surfaces like muscovite, revealing the roles of electrostatic interactions and hydrogen bonding. nih.gov Such approaches could be applied to model the adsorption of this compound on various material surfaces to understand its binding mechanisms.

Molecular Mechanics (MM2) for Conformational Analysis and Energy Minimization of Isomers

Molecular Mechanics, particularly the MM2 force field, is a computational method used to calculate the steric energy of molecules, making it highly effective for conformational analysis and the energy minimization of isomers. sci-hub.seresearchgate.net This method has been specifically parameterized to include oximes, using structural data and ab initio calculations for model compounds including acetone oxime (acetoxime). sci-hub.se

The MM2 force field has been successfully used to calculate physical parameters for oximes, such as rotational barriers, moments of inertia, and dipole moments, with results showing good agreement with available experimental data. sci-hub.se

A primary application of MM2 is predicting the relative stability of different isomers. For example, in a study of acetyl acetone mono oxime, the MM2 method correctly predicted that the E-isomer was energetically favored over the Z-isomer. researchgate.net The method calculates the total energy of each isomer, with the lower energy form being the more stable and therefore the one predicted to be favored. researchgate.netresearchgate.net This approach is valuable for understanding the conformational preferences of molecules and predicting the major and minor isomers in a mixture. researchgate.net

Table 3: Example of MM2 Energy Calculation for Isomer Stability

| Compound Isomer | Predicted Total Energy | Stability Prediction |

| (E)-4-(hydroxyimino)pentan-2-one | Lower Energy | Favored Isomer researchgate.net |

| (Z)-4-(hydroxyimino)pentan-2-one | Higher Energy | Disfavored Isomer researchgate.net |

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical modeling, particularly using Density Functional Theory (DFT), is the primary method for simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These computational approaches allow for the detailed assignment of spectral features and can help in understanding the molecule's electronic structure and vibrational dynamics.

While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for the parent compound, Acetone oxime, and related molecules. nih.govaip.orgacs.org The principles and expected outcomes can be confidently extrapolated. The presence of the hydrochloride would involve protonation, likely at the nitrogen atom, which would significantly influence the electronic environment and thus the predicted spectra, particularly for nearby nuclei. nih.gov

Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts using computational methods is a cornerstone of modern structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically paired with DFT, is a highly reliable approach for calculating the isotropic magnetic shielding constants of nuclei. researchgate.net These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the level of theory, including the choice of the functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., 6-31G(d), 6-311++G(d,p)). rsc.org For oxime-containing compounds, careful selection of these parameters is crucial for achieving results that correlate well with experimental data. rsc.org Computational models can accurately predict both ¹H and ¹³C NMR chemical shifts, aiding in the unambiguous assignment of resonances, which can be particularly useful for complex or novel structures. researchgate.net

A theoretical study on the protonation of Acetone oxime showed that the effect on the ¹⁵N NMR chemical shift is significant, with protonation of the sp²-hybridized nitrogen lone pair leading to a marked shielding effect. nih.gov This highlights the substantial electronic changes upon salt formation, which would similarly impact the ¹H and ¹³C chemical shifts of adjacent atoms.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established computational methodologies. The values represent typical outputs from DFT/GIAO calculations.

Predicted ¹H NMR Chemical Shifts for this compound Note: The presence of the hydrochloride salt and solvent effects can cause significant variations in actual chemical shifts. The N-OH and N-H protons are expected to be exchangeable.

| Atom | Predicted Chemical Shift (δ) [ppm] |

| CH₃ (equivalent protons) | 2.1 - 2.5 |

| N-OH | 10.0 - 12.0 |

| N-H⁺ | 11.0 - 13.0 |

Predicted ¹³C NMR Chemical Shifts for this compound Note: The chemical shift of the C=N carbon is sensitive to protonation and substitution.

| Atom | Predicted Chemical Shift (δ) [ppm] |

| CH₃ (equivalent carbons) | 15 - 25 |

| C=N | 155 - 165 |

Prediction of IR Frequencies

Theoretical calculations are also adept at predicting the vibrational frequencies that appear in an IR spectrum. The process begins with a geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). Subsequently, a frequency calculation is performed, which computes the vibrational modes of the molecule. uv.mx

These calculations yield a set of frequencies corresponding to different molecular motions, such as stretching, bending, and torsional vibrations. aip.org It is a common practice to apply a scaling factor to the calculated frequencies. This is because the calculations are typically based on the harmonic oscillator approximation, which does not account for anharmonicity and can lead to a systematic overestimation of the vibrational frequencies. uv.mx

For Acetone oxime, key vibrational modes include the O-H stretch, C-H stretches of the methyl groups, the C=N imine stretch, and various bending modes. aip.orgacs.org In the case of this compound, new vibrational modes associated with the N-H⁺ group would be expected, and the frequency of the C=N stretch would likely be altered due to the change in bond character upon protonation.

An illustrative table of predicted IR frequencies for this compound is provided below, detailing the expected vibrational modes.

Predicted IR Frequencies and Vibrational Modes for this compound Note: Intensities are qualitative (s = strong, m = medium, w = weak). Frequencies are hypothetical and represent typical values for the specified functional groups.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3200 - 3400 | O-H stretch | m |

| 2900 - 3000 | C-H stretch (asymmetric & symmetric) | m |

| 2400 - 2700 | N⁺-H stretch | m-s |

| 1650 - 1680 | C=N stretch | s |

| 1420 - 1460 | C-H bend (asymmetric) | m |

| 1360 - 1380 | C-H bend (symmetric) | m |

| 930 - 960 | N-O stretch | s |

Diverse Research Applications in Non Clinical Fields

Role as a Key Intermediate in Fine Chemical Synthesis

Acetone (B3395972) oxime is a valuable building block in organic synthesis, providing a gateway to more complex molecules, particularly in the agrochemical and heterocyclic chemistry sectors. chemicalbook.comresearchgate.net Its synthesis is typically achieved through the condensation reaction of acetone with hydroxylamine (B1172632) or its hydrochloride salt. chemicalbook.comwikipedia.orgbyjus.com

Precursor in the Synthesis of Agrochemicals

Acetone oxime functions as a key intermediate in the development of various agrochemicals, including pesticides, herbicides, and fungicides. chemicalbook.com The oxime moiety can be transformed into different functional groups, which is a crucial step in building the complex molecular architectures required for biological activity. chemicalbook.comresearchgate.net For instance, oxime derivatives are precursors for creating compounds with fungicidal and insecticidal properties. orgchemres.orggoogle.comresearchgate.net Research has highlighted that various oxime compounds exhibit significant herbicidal, fungicidal, or insecticidal activities, often with desirable characteristics like low toxicity. researchgate.net

Building Block for Nitrogen-Containing Heterocycles (e.g., Pyridines)

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and functional materials. nih.govrsc.org Acetone oxime and its derivatives have emerged as important starting materials for synthesizing these complex rings. researchgate.netorgsyn.org

One of the most notable applications is in the synthesis of substituted pyridines. nih.govrsc.org A novel and efficient copper-catalyzed [3+3] annulation strategy uses oxime acetates, derived from ketoximes like acetone oxime, to react with ketones. nih.govrsc.org This method produces a variety of polysubstituted pyridines by converting the oxime acetates into imines, which then undergo a cascade annulation and oxidative aromatization. nih.govrsc.org The process is valued for its high functional group tolerance and use of readily available starting materials. rsc.org Other methods for pyridine (B92270) synthesis involve the reaction of acetophenone (B1666503) oximes with arylacetic acids. orgchemres.orgorgchemres.org

The versatility of oximes extends to the synthesis of other heterocycles as well, such as isoxazoles, 2-imidazolines, and various nitrogen-containing fused ring systems. acs.orgmisuratau.edu.lyrsc.org

Applications in Coordination Chemistry and Catalysis

The nitrogen and oxygen atoms of the oxime group make acetone oxime an effective ligand in coordination chemistry, capable of forming stable complexes with various metal ions. chemicalbook.com This property is central to its role in catalysis.

Acetone Oxime as a Ligand for Metal Complexes

Acetone oxime can act as a ligand, binding to metal centers and stabilizing them, which is a key aspect of its utility in creating organometallic complexes and catalysts. chemicalbook.com It has been shown to form complexes with a range of transition metals, including palladium(II), molybdenum(VI), platinum(II), and first-row transition metals like cobalt, nickel, and copper. rsc.orgrsc.orgat.uaxavier.edu The ability of oxime-based ligands to stabilize unusual oxidation states, such as Ni(III) and Cu(III), is particularly noteworthy. xavier.edu

The coordination can occur in different modes. For example, acetone oxime can act as a unidentate ligand, as seen in certain palladium(II) complexes. rsc.org In other cases, it can participate in more complex bonding, such as the unprecedented µ3-κN:κ²O coordination mode observed in a molybdenum nitrosyl complex. rsc.org The formation of these metal complexes is a critical first step in many catalytic processes.

Participation in Metal-Mediated and Metal-Catalyzed Organic Reactions

Acetone oxime and its derivatives are active participants in a variety of metal-catalyzed reactions, which are fundamental to modern organic synthesis. These reactions often leverage the oxime group as a directing group or as a reactive species that undergoes transformation.

Palladium-catalyzed reactions are prominent in this area. rsc.org For example, palladium catalysts are used for the ortho-C-H arylation of acetophenone oxime ethers, leading to the synthesis of biaryl derivatives. researchgate.net In these reactions, the oxime ether acts as a directing group, guiding the catalyst to a specific C-H bond on an adjacent phenyl ring. researchgate.net Palladium catalysis is also employed in the dearomative syn-1,4-oxyamination of arenes, where oximes serve as oxygen nucleophiles. nih.gov Furthermore, palladium catalysts facilitate the cyclization of oxime acetates with aryl iodides to produce 2-imidazolines. acs.org In some instances, the reaction of oxime derivatives with a Pd(0) complex generates an alkylideneaminopalladium(II) species, a key intermediate for forming new carbon-nitrogen bonds in cascade cyclization reactions to synthesize spiro imines. d-nb.info

Copper-catalyzed reactions are also significant. As mentioned earlier, copper catalysts are used in the synthesis of pyridines from oxime acetates. nih.govrsc.orgrsc.org Additionally, copper-catalyzed transformations of oximes can lead to the direct formation of C-heteroatom bonds, which is a valuable strategy for constructing nitrogen-containing heterocyclic compounds. rsc.org

The following table provides examples of metal-catalyzed reactions involving oxime derivatives:

| Catalyst System | Reactants | Product Type | Reference |

| CuBr / 1,10-phenanthroline | Ketones and O-acetyl ketoximes | Polysubstituted pyridines | rsc.org |

| Pd(PPh₃)₄ | Naphthalene, MTAD, and acetophenone oxime | syn-1,4-oxyaminated arenes | nih.gov |

| Pd(OAc)₂ / P(Cy)₃ | Oxime esters | Indoles (via C-H amination) | acs.org |

| Pd(OAc)₂ | Homoallenyl oxime acetates and aryl iodides | 2-Imidazolines | acs.org |

| Pd(PPh₃)₄ / Et₃N | Dienyl ketone oxime derivatives | Spiro imines | d-nb.info |

| Iron(III) chloride | 2-Biarylketone oximes | Phenanthridines | rsc.org |

Advanced Analytical Chemistry Methodologies

In the field of analytical chemistry, acetone oxime is utilized both as an analytical reagent itself and as a derivative in various detection methods. wikipedia.orgyacooscience.combdmaee.net

It is employed for the determination of certain metals, such as cobalt and nickel. yacooscience.combdmaee.net Its ability to form complexes with these metals facilitates their detection and quantification.

Furthermore, acetone oxime plays a role in derivatization techniques used in chromatography. For instance, in the analysis of acetone in human blood or breath, a diagnostic marker for diabetes, acetone is derivatized using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govnih.gov This reaction converts acetone into its corresponding oxime, which is then analyzed using methods like gas chromatography-mass spectrometry (GC/MS). nih.govnih.gov This derivatization enhances the sensitivity and accuracy of the measurement, allowing for the detection of very low concentrations. nih.gov A validated method also exists for determining the concentration of acetone oxime itself in workplace air, using sampling tubes followed by gas chromatographic analysis. uzh.ch

Derivatization Agent for Quantitative Analysis of Other Compounds (e.g., Acetone)

A significant application of hydroxylamine-based reagents is in the quantitative analysis of volatile organic compounds like acetone, particularly in biological samples such as breath and plasma. nih.govnih.gov The process involves a derivatization reaction where acetone reacts with a hydroxylamine derivative, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form a stable acetone oxime. nih.govnih.govnih.gov This resulting oxime is then typically analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

This derivatization step is crucial because acetone itself can be difficult to measure accurately due to its volatility and activity. nih.govnih.gov Converting it to a more stable oxime derivative enhances the sensitivity and accuracy of the analysis. For instance, a method involving on-fiber derivatization with PFBHA followed by solid-phase microextraction (SPME) and GC-MS has been developed for determining trace amounts of acetone. nih.govresearchgate.net This approach has demonstrated high sensitivity, with low detection limits, making it a valuable tool for various diagnostic and research purposes. nih.govresearchgate.net

The reaction of acetone with the derivatizing agent to form the oxime is rapid, often completing within seconds. nih.gov The amount of the formed oxime is directly proportional to the initial concentration of acetone in the sample, allowing for precise quantification. csir.co.za

| Analytical Method Overview | |

| Analyte | Acetone nih.govnih.gov |

| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) nih.govnih.govnih.gov |

| Product | Acetone Oxime nih.govnih.govcsir.co.za |